molecular formula C12H15NO2 B1324161 1-(2-Pyridyl)heptan-1,6-dione CAS No. 898779-56-1

1-(2-Pyridyl)heptan-1,6-dione

Cat. No.: B1324161
CAS No.: 898779-56-1
M. Wt: 205.25 g/mol
InChI Key: CPIFCTKWJUNUHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Pyridyl)heptan-1,6-dione is an organic compound characterized by the presence of a pyridine ring attached to a heptanedione chain

Scientific Research Applications

1-(2-Pyridyl)heptan-1,6-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Pyridyl)heptan-1,6-dione is not specified in the search results. Its effects would depend on its specific applications, which could range from medicine to material science and biotechnology.

Preparation Methods

The synthesis of 1-(2-Pyridyl)heptan-1,6-dione typically involves the reaction of 2-pyridinecarboxaldehyde with heptane-1,6-dione under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is refluxed for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

1-(2-Pyridyl)heptan-1,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace hydrogen atoms, forming substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-(2-Pyridyl)heptan-1,6-dione can be compared with other similar compounds, such as:

    1-(2-Pyridyl)hexan-1,6-dione: Similar structure but with a shorter carbon chain, potentially affecting its reactivity and applications.

    1-(2-Pyridyl)octan-1,6-dione: Longer carbon chain, which may influence its solubility and interaction with biological targets.

    2-Acetylpyridine: Lacks the heptanedione chain, making it less versatile in certain synthetic applications.

The uniqueness of this compound lies in its balanced structure, offering a combination of reactivity and stability that is advantageous for various research applications .

Properties

IUPAC Name

1-pyridin-2-ylheptane-1,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-10(14)6-2-3-8-12(15)11-7-4-5-9-13-11/h4-5,7,9H,2-3,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPIFCTKWJUNUHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCC(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641989
Record name 1-(Pyridin-2-yl)heptane-1,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898779-56-1
Record name 1-(2-Pyridinyl)-1,6-heptanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898779-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Pyridin-2-yl)heptane-1,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.